molecular formula C15H19F6NS B14874214 (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine

(2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine

Cat. No.: B14874214
M. Wt: 359.4 g/mol
InChI Key: RVIKYYISNDYLSJ-UHFFFAOYSA-N
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Description

(2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-1-trifluoromethylsulfanylmethyl-butyl chloride with 3-trifluoromethylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and side effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(4-trifluoromethylbenzyl)-amine
  • (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-difluoromethylbenzyl)-amine
  • (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylphenyl)-amine

Uniqueness

Compared to similar compounds, (2-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine stands out due to its specific trifluoromethyl and amine functional groups. These groups confer unique chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

Molecular Formula

C15H19F6NS

Molecular Weight

359.4 g/mol

IUPAC Name

3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)pentan-2-amine

InChI

InChI=1S/C15H19F6NS/c1-3-10(2)13(9-23-15(19,20)21)22-8-11-5-4-6-12(7-11)14(16,17)18/h4-7,10,13,22H,3,8-9H2,1-2H3

InChI Key

RVIKYYISNDYLSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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